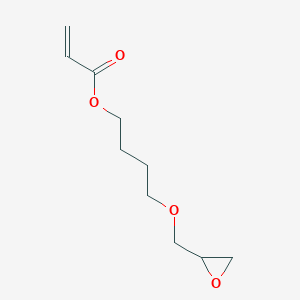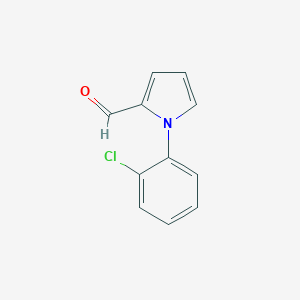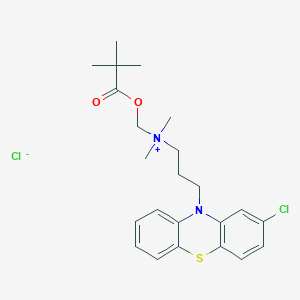
イトプリド
概要
説明
イトプリドは、主に機能性ディスペプシアおよびその他の消化器疾患の治療に使用されるプロキネティックなベンザミド誘導体です。 それは、消化管運動を促進する、ドパミンD2受容体拮抗薬およびアセチルコリンエステラーゼ阻害薬として機能します .
科学的研究の応用
Itopride has several scientific research applications:
作用機序
イトプリドは、二重のメカニズムを通じてその効果を発揮します。
ドパミンD2受容体拮抗作用: ドパミンD2受容体をブロックすることにより、イトプリドはアセチルコリン放出の抑制効果を取り除き、それによって消化管運動を促進します.
アセチルコリンエステラーゼ阻害: イトプリドはアセチルコリンエステラーゼを阻害し、アセチルコリンの分解を阻害し、その濃度を増加させ、胃の運動性を促進し、下部食道括約筋圧を増加させます.
類似の化合物との比較
類似の化合物
メトクロプラミド: 同様の適応症に使用される別のプロキネティック薬ですが、作用機序が異なります。
ドンペリドン: プロキネティック特性を持つドパミンD2受容体拮抗薬。
シザプリド: セロトニン受容体に作用するプロキネティック薬。
イトプリドの独自性
イトプリドは、ドパミンD2受容体拮抗作用とアセチルコリンエステラーゼ阻害を組み合わせた二重の作用機序により、ユニークです。 この二重の作用により、イトプリドは血脳関門を通過しないため、消化管運動が強化され、中枢神経系の副作用が大幅に減少します .
準備方法
合成経路および反応条件
イトプリド塩酸塩の合成は、いくつかの重要なステップを含みます。
エーテル化: 4-ヒドロキシベンズアルデヒドは、弱無機塩基の存在下で2-ジメチルアミノエチルクロリドと反応して、4-(2-ジメチルアミノエトキシ)ベンズアルデヒドを形成します.
オキシム化: 次に、ベンズアルデヒド誘導体は、酸性環境中でヒドロキシルアミン塩酸塩と反応して、4-(2-ジメチルアミノエトキシ)ベンズアルドキシム塩酸塩を生成します.
還元: オキシムは、粉末亜鉛を使用して還元されて、4-(2-ジメチルアミノエトキシ)ベンジルアミンが生成されます.
工業生産方法
イトプリド塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模であり、収率と純度の最適化が行われています。 このプロセスには、温度、pH、反応時間などの反応条件を正確に制御して、製品品質を一定に保つことが含まれます .
化学反応の分析
反応の種類
イトプリドは、いくつかの種類の化学反応を起こします。
一般的な試薬および条件
酸化: 肝臓中のフラビン含有モノオキシゲナーゼ(FMO1およびFMO3).
還元: 還元剤として粉末亜鉛.
生成される主な生成物
酸化: イトプリド-N-オキシドが主な代謝物です.
置換: イトプリド塩酸塩.
科学研究における用途
イトプリドは、いくつかの科学研究用途があります。
類似化合物との比較
Similar Compounds
Metoclopramide: Another prokinetic agent used for similar indications but with a different mechanism of action.
Domperidone: A dopamine D2 receptor antagonist with prokinetic properties.
Cisapride: A prokinetic agent that acts on serotonin receptors.
Uniqueness of Itopride
Itopride is unique due to its dual mechanism of action, combining dopamine D2 receptor antagonism with acetylcholinesterase inhibition. This dual action results in enhanced gastrointestinal motility without significant central nervous system side effects, as itopride does not cross the blood-brain barrier .
特性
IUPAC Name |
N-[[4-[2-(dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-22(2)11-12-26-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(24-3)19(13-16)25-4/h5-10,13H,11-12,14H2,1-4H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQIECGTIMUVDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7048320 | |
| Record name | Itopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Itopride has anticholinesterase (AchE) activity as well as dopamine D2 receptor antagonistic activity. It is well established that M3 receptors exist on the smooth muscle layer throughout the gut and acetylcholine (ACh) released from enteric nerve endings stimulates the contraction of smooth muscle through M3 receptors. The enzyme AChE hydrolyses the released ACh, inactivates it and thus inhibits the gastric motility leading to various digestive disorders. Besides ACh, dopamine is present in significant amounts in the gastrointestinal tract and has several inhibitory effects on gastrointestinal motility, including reduction of lower esophageal sphincter and intragastric pressure. These effects appear to result from suppression of ACh release from the myenteric motor neurons and are mediated by the D2 subtype of dopamine receptors. Itopride, by virtue of its dopamine D2 receptor antagonism, removes the inhibitory effects on Ach release. It also inhibits the enzyme AchE which prevents the degradation of ACh. The net effect is an increase in ACh concentration, which in turn, promotes gastric motility, increases the lower esophageal sphincter pressure, accelerates gastric emptying and improves gastro-duodenal coordination. This dual mode of action of Itopride is unique and different from the actions of other prokinetic agents available in the market. | |
| Record name | Itopride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04924 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
122898-67-3 | |
| Record name | Itopride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122898-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Itopride [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122898673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Itopride | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04924 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | itopride hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759643 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Itopride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7048320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 122898-67-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ITOPRIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81BMQ80QRL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does itopride interact with its targets to exert its gastroprokinetic effect?
A: Itopride functions as a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor. [, , , ] This dual mechanism of action enhances acetylcholine levels in the enteric nervous system, leading to increased gastrointestinal smooth muscle contractility and improved gastric motility. [, , , , , , ] Studies in dogs demonstrate that itopride stimulates gastric motility through both anti-dopaminergic and anti-acetylcholinesterase actions. []
Q2: Beyond its effects on gastric emptying, does itopride influence motility in other parts of the gastrointestinal tract?
A: Yes, research indicates that itopride also stimulates motility in the ileum and colon. [, ] In vitro and in vivo studies on guinea pigs demonstrate that itopride enhances both peristaltic and segmental motility in the colon, potentially making it beneficial for conditions like functional constipation. []
Q3: Does food intake affect the gastroprokinetic action of itopride?
A: One study using the 13C breath test found that postprandial itopride intake did not significantly influence the rate of gastric emptying in healthy volunteers. [] This suggests that itopride may not exert its primary effect by directly altering gastric emptying rates, and other mechanisms, such as modulation of gut hormones and visceral sensitivity, might be involved. []
Q4: How is itopride metabolized in the body?
A: Itopride is primarily metabolized via N-oxygenation by flavin-containing monooxygenase 3 (FMO3) in the liver. [] This metabolic pathway distinguishes itopride from other prokinetic agents like cisapride and mosapride, which are primarily metabolized by CYP3A4. [] This difference in metabolism is significant as it suggests a lower likelihood of drug interactions with itopride compared to cisapride or mosapride. []
Q5: Do FMO3 polymorphisms affect the pharmacokinetics of itopride?
A: Yes, research suggests that FMO3 polymorphisms can influence itopride exposure. [] Specifically, individuals with homozygous Glu158Lys and Glu308Gly mutations exhibit lower FMO3 activity, which could potentially lead to altered itopride pharmacokinetics. [] Physiologically based pharmacokinetic (PBPK) modeling has been used to predict the influence of these polymorphisms on itopride exposure, providing insights into potential interindividual variability in drug response. []
Q6: What gastrointestinal disorders have been investigated for potential treatment with itopride?
A: Research has explored the efficacy of itopride in managing various gastrointestinal disorders, including functional dyspepsia, [, , , , , , , , , , , ] gastroesophageal reflux disease (GERD), [, , ] diabetic gastroparesis, [, ] and postoperative ileus. [] Itopride has shown promising results in improving symptoms like postprandial fullness, bloating, and nausea in these conditions. [, , , , , , , ]
Q7: Are there any studies comparing the effectiveness of itopride with other prokinetic agents, such as domperidone?
A: Yes, several studies have compared itopride to other prokinetic agents like domperidone in treating functional dyspepsia. [, , ] While some studies suggest comparable efficacy between the two drugs, [] others indicate that itopride might offer advantages in relieving specific symptoms like anorexia and early satiety. [] More research is necessary to definitively establish the superiority of one drug over the other.
Q8: Has itopride been investigated for use in combination therapies for gastrointestinal disorders?
A: Yes, research has explored the use of itopride in combination therapies. For example, itopride combined with alpha-lipoic acid showed enhanced efficacy compared to itopride alone in improving symptoms and gastric emptying rate in patients with diabetic gastroparesis. [] Additionally, combining itopride with azintamide demonstrated potential benefits in treating abdominal distention after gastric cancer chemotherapy. [] These studies suggest that combining itopride with other agents could provide synergistic therapeutic benefits.
Q9: What analytical methods are commonly employed for the detection and quantification of itopride?
A: Several analytical techniques have been developed and validated for itopride analysis, including high-performance liquid chromatography (HPLC), [, , , ] high-performance thin-layer chromatography (HPTLC), [] and capillary electrophoresis coupled with electrochemiluminescence. [, ] These methods allow for sensitive and accurate quantification of itopride in various matrices, including plasma, pharmaceutical formulations, and biological samples. [, , , , , ]
Q10: Have there been efforts to develop controlled-release formulations of itopride?
A: Yes, research has focused on developing controlled-release formulations of itopride to potentially improve its therapeutic profile. [] Studies have explored the use of polyethylene oxide as a release retardant in layered matrix tablets to achieve a prolonged drug release profile. [] These controlled-release formulations aim to maintain therapeutic drug levels for extended periods, potentially enhancing patient compliance and treatment outcomes. []
Q11: What is the safety and tolerability profile of itopride?
A: Clinical trials have generally found itopride to be well-tolerated, with a safety profile comparable to placebo. [, , ] The most commonly reported adverse events are typically mild and transient, similar to those observed with placebo. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3,6-Bis[[tert-butyl(dimethyl)silyl]oxy]xanthen-9-one](/img/structure/B38454.png)


![3-(1H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B38462.png)

